Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, organic synthesis, and material science . Its unique structure, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) as a promoter in an aqueous medium, which allows for a rapid and efficient synthesis under ambient conditions . This metal-free approach is advantageous due to its simplicity and environmental friendliness.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. These reactions are typically carried out in the presence of a base and under controlled temperature conditions . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .
Scientific Research Applications
Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation and apoptosis pathways . The compound’s ability to modulate enzyme activity and receptor binding also contributes to its diverse biological effects .
Comparison with Similar Compounds
Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2,11H2,1H3 |
InChI Key |
WPLKURCQQXRPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)N |
Origin of Product |
United States |
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